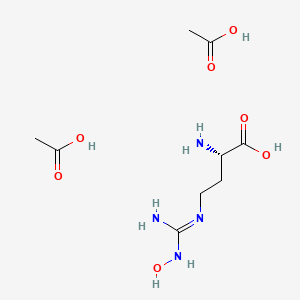

nor-NOHA acetate

Description

Overview of Arginase Isoforms: ARG1 and ARG2 Distribution and Regulation

Mammals possess two distinct arginase isoforms: arginase 1 (ARG1) and arginase 2 (ARG2). These isoforms are encoded by separate genes (ARG1 and ARG2) and exhibit differential cellular localization, tissue distribution, and regulatory mechanisms, although they share the same enzymatic reaction nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net.

Arginase 1 (ARG1): This isoform is predominantly found in the cytoplasm and is highly expressed in hepatocytes, playing a central role in the hepatic urea (B33335) cycle for nitrogen excretion nih.govfrontiersin.orgresearchgate.net. ARG1 is also expressed in other cell types, including red blood cells and certain immune cells nih.govresearchgate.netresearchgate.net. Its activity is known to influence L-arginine bioavailability and NO synthesis, particularly in the immune system and cardiovascular system nih.gov.

Arginase 2 (ARG2): This isoform is primarily located within mitochondria and is expressed in a wider range of extrahepatic tissues, including the kidney, prostate, small intestine, and various immune cells nih.govfrontiersin.orgnih.govresearchgate.net. While ARG2 contributes to L-ornithine production for polyamine and proline synthesis, its role in modulating L-arginine availability for NO production is also recognized mdpi.comfrontiersin.orgmdpi.com.

The regulation and specific functions of ARG1 and ARG2 can be cell-type and species-specific, with differences noted in immune and erythroid cells nih.govresearchgate.net. Dysregulated arginase activity, often observed in inflammatory and disease states, can lead to increased L-ornithine levels and a depletion of L-arginine, impacting numerous physiological processes mdpi.commdpi.comresearchgate.netmdpi.com.

The L-Arginine/Nitric Oxide Synthase Pathway Interplay with Arginase Activity

L-arginine serves as the exclusive substrate for nitric oxide synthases (NOS), enzymes responsible for producing NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses mdpi.comresearchgate.netnih.govresearchgate.net. Arginases compete with NOS for this common substrate mdpi.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govphysiology.orgnih.gov.

While NOS enzymes generally exhibit a higher affinity for L-arginine (lower Km values), arginases possess significantly higher catalytic turnover rates (Vmax) mdpi.com. This kinetic difference suggests that under conditions of high arginase activity, L-arginine can be preferentially shunted towards the production of L-ornithine and urea, thereby limiting its availability for NO synthesis mdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netphysiology.orgnih.govplos.org. This competition is particularly relevant in cellular environments where both arginase and NOS are co-expressed, such as in vascular endothelial cells and macrophages mdpi.comresearchgate.netnih.govnih.govnih.gov.

Recent research has nuanced this understanding, suggesting that under conditions of continuous L-arginine supply, arginase may not significantly outcompete NOS, and other factors like L-arginine transporters and protein synthesis rates might play a more dominant role in regulating NOS activity researchgate.netnih.gov. Nevertheless, the potential for arginase to modulate NO production through substrate availability remains a key area of investigation. Pharmacological inhibition of arginase, as demonstrated with compounds like nor-NOHA, can alleviate this substrate competition, thereby enhancing L-arginine availability for NOS and increasing NO production nih.govphysiology.orgplos.orgnih.govahajournals.orgpnas.org.

Rationale for Pharmacological Inhibition of Arginase in Research

The involvement of elevated arginase activity in various pathologies, including vascular dysfunction, immune suppression, cancer, and inflammatory conditions, has driven the development of pharmacological inhibitors to study its role and explore therapeutic potential mdpi.comresearchgate.netmdpi.com. These inhibitors are crucial tools for dissecting the complex interplay between arginase and NOS pathways and for understanding the downstream consequences of modulating L-arginine metabolism.

nor-NOHA Acetate (B1210297) (Nω-hydroxy-nor-L-arginine acetate) is recognized as a potent, selective, competitive, and reversible inhibitor of arginase nih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.commedkoo.comresearchgate.netsemanticscholar.orgsemanticscholar.orgnordicbiosite.com. It acts by binding to the active site of the enzyme, often by interacting with the metal ions within the catalytic center researchgate.netsemanticscholar.org. Its utility lies in its ability to selectively block arginase activity without significantly affecting NOS activity, making it an invaluable tool for research nih.govmedchemexpress.commedchemexpress.commedchemexpress.com.

Table 1: In Vitro Effects of nor-NOHA on Arginase Activity and L-Arginine Metabolism

| Treatment | Cell/Lysate Type | Effect on Arginase Activity | Effect on L-Arginine Depletion | Effect on L-Ornithine Production | IC50 Value (approx.) | Reference |

| nor-NOHA (2 mM) | CL-19 cell lysates | Significant inhibition | Decreased | Decreased | N/A | researchgate.net |

| nor-NOHA | Murine macrophages (IFN-γ + LPS stimulated) | Potent inhibition | N/A | N/A | 10 ± 3 µM | nih.gov |

| nor-NOHA | Rat liver | Inhibition | N/A | N/A | 2 µM | medkoo.com |

| nor-NOHA | Mouse macrophages | Inhibition | N/A | N/A | 50 µM | medkoo.com |

| nor-NOHA acetate | Bovine liver | Inhibition | N/A | N/A | 3.91 µg/mL | researchgate.net |

| This compound | Mouse macrophages | Inhibition | N/A | N/A | 10-12 µM (3.556 µg/mL) | semanticscholar.org |

Researchers utilize this compound to investigate the consequences of arginase inhibition in various experimental models. For instance, studies have shown that inhibiting arginase with nor-NOHA can lead to increased NO production and improved vascular function plos.orgnih.govahajournals.orgpnas.org. In models of doxorubicin-induced cardiomyopathy, nor-NOHA treatment augmented NO concentration and facilitated left ventricular systolic function nih.gov. Similarly, in airway inflammation models, nor-NOHA inhibited allergic reactions and inflammation, potentially by increasing NO bioavailability physiology.org.

Table 2: In Vivo/Ex Vivo Effects of Arginase Inhibition (including nor-NOHA) on NO Production and Vascular Function

| Treatment/Inhibitor | Model/System | Measured Outcome | Key Finding | Reference |

| nor-NOHA | Doxorubicin-induced cardiomyopathy in mice | NO concentration, LV systolic function | Augmented NO concentration in serum, lungs, and aorta; normalized NO/ROS ratio; facilitated LV systolic function. | nih.gov |

| nor-NOHA | Rat aortic rings | Vasorelaxation | Elicited vasorelaxation, indicating increased NO production. | ahajournals.org |

| nor-NOHA | Murine macrophages | Nitrite (B80452) and L-citrulline accumulation | Increased accumulation of nitrite and L-citrulline, suggesting enhanced NO pathway activity. | nih.gov |

| nor-NOHA | Myocardial ischemia-reperfusion model | Arginase activity, infarct size, NO production | Local myocardial arginase inhibition protected the heart against ischemia-reperfusion injury via increased NO production; systemic inhibition had no effect. | plos.org |

| nor-NOHA | Rat/mouse red blood cells (RBCs) | NO export, cardioprotection | Inhibition of functional arginase 1 in RBCs led to NO export, mediating cardioprotection. | pnas.org |

| nor-NOHA | Dermatophagoides farinae-induced asthma model in mice | Airway hyperresponsiveness (AHR), eosinophils, NOx | Inhibited AHR and eosinophil counts; increased NOx levels despite suppressed NOS2 mRNA; reduced arginase I expression. | physiology.org |

| BEC, DFMO | Rat aortic rings | Vasorelaxation | Elicited vasorelaxation, indicating increased NO production. | ahajournals.org |

The research applications of this compound extend to studying its effects in conditions such as endothelial dysfunction, immunosuppression, and various disease models, highlighting its broad utility in understanding the complex roles of arginase in health and disease medchemexpress.commedchemexpress.commedchemexpress.com.

Compound List:

Arginase 1 (ARG1)

Arginase 2 (ARG2)

Arginase

Nitric Oxide Synthase (NOS)

Endothelial Nitric Oxide Synthase (eNOS)

Inducible Nitric Oxide Synthase (iNOS)

Nω-hydroxy-nor-L-arginine (nor-NOHA)

this compound (Nω-hydroxy-nor-L-arginine acetate)

Nω-hydroxy-L-arginine (NOHA)

(S)-2-amino-6-boronohexanoic acid (ABH)

Difluoromethylornithine (DFMO)

(S)-(2-boronoethyl)-l-cysteine (BEC)

L-arginine

L-ornithine

Nitric Oxide (NO)

Reactive Oxygen Species (ROS)

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nor Noha Acetate: Characterization As an Arginase Inhibitor

Historical Context of nor-NOHA Acetate (B1210297) Discovery and Development

The development of nor-NOHA acetate emerged from the need for more specific and potent arginase inhibitors compared to earlier compounds like NOHA. NOHA itself was identified as an intermediate in the nitric oxide (NO) synthesis pathway and demonstrated arginase inhibitory properties. However, NOHA also exhibited activity as a substrate or inhibitor of NOS, complicating its use in studies aiming to isolate the specific effects of arginase inhibition researchgate.netnih.govnih.gov. To address these limitations, nor-NOHA was synthesized. It was designed as a hydroxyguanidine derivative with a shorter alkyl chain than NOHA, aiming for enhanced inhibitory potency and selectivity for arginase mdpi.comacs.orgphcogj.com. Early research, notably studies on murine macrophages, established nor-NOHA as a potent inhibitor of arginase, with a significantly lower IC50 value compared to NOHA researchgate.netnih.govcaymanchem.com. Its development aimed to provide a tool for dissecting the complex interplay between arginase and NOS pathways in various physiological and pathological conditions researchgate.netnih.gov.

Inhibitory Mechanism: Reversible and Competitive Binding to Arginase

This compound functions as a potent, selective, reversible, and competitive inhibitor of arginase caymanchem.comglpbio.commedkoo.comselleckchem.combiomol.commedchemexpress.com. Its mechanism of action involves binding to the binuclear manganese-containing active site of the arginase enzyme. Specifically, this compound displaces the metal-bridging hydroxide (B78521) ion, a key component of the catalytic machinery researchgate.netacs.org. Structural analyses suggest that it forms hydrogen bonds with active site residues such as Asp-128 and His-141, and engages in π–π stacking interactions with His-126 and His-141 . By occupying the active site, this compound prevents the natural substrate, L-arginine, from binding and being hydrolyzed, thereby inhibiting arginase activity acs.org. As a transition state analogue, it effectively blocks the catalytic conversion of L-arginine nih.gov. Importantly, unlike NOHA, nor-NOHA is not a substrate for NOS enzymes and does not inhibit their activity, making it a valuable tool for studying the specific role of arginase in biological processes without confounding effects on NO production pathways researchgate.netnih.govnih.gov.

Kinetic Parameters and Potency of this compound

This compound exhibits potent inhibitory activity against arginase across various sources, with reported IC50 and Ki values varying depending on the specific arginase isoform and experimental conditions. It is generally considered significantly more potent than its precursor, NOHA.

Table 1: Kinetic Parameters of this compound Against Arginase

| Enzyme Source/Isoform | Parameter | Value | Notes | Reference(s) |

| Rat Liver Arginase | Ki | 0.5 µM | Potent inhibitor; 20-fold lower Ki than NOHA. | caymanchem.comselleckchem.combiomol.comselleck.co.jp |

| Rat Liver Arginase (SPR) | Kd | 0.517 µM | mdpi.com | |

| Mouse Macrophages Arginase | IC50 | 10-12 µM | ~40-fold more potent than NOHA. | caymanchem.combiomol.commedchemexpress.com |

| Mouse Macrophages Arginase | IC50 | 50 µM | medkoo.com | |

| Murine Macrophages (unstimulated) | IC50 | 12 ± 5 µM | researchgate.net | |

| Murine Macrophages (stimulated) | IC50 | 10 ± 3 µM | Potent inhibitor in stimulated macrophages. | researchgate.net |

| Endothelial Cells (EC) | IC50 | 10 ± 2 µM | Dose-dependently decreased urea (B33335) production. | researchgate.net |

| Human Arginase-1 (hARG1) | IC50 | 1.36 µM | researchgate.net | |

| Human Arginase-1 (hARG1) | Kd | 0.517 µM | SPR measurement. | mdpi.com |

| Human Arginase-1 (hARG1) | Kd | 0.047 µM | ITC measurement. | mdpi.com |

| Human Arginase-2 (hARG2) | IC50 | 1.26 µM | researchgate.net | |

| Human Arginase-2 (hARG2) | Ki | 51 nM | At pH 7.5. | mdpi.com |

| Rat Aorta Arginase | IC50 | < 1 µM | Potent inhibition observed in aortic rings. | selleckchem.comselleck.co.jpselleck.co.jp |

| Rat Tracheal Arginase | Ki | 0.23 ± 0.03 µM | Competitive inhibition with respect to L-arginine. | nih.gov |

Isoform Selectivity of this compound for Arginase-1 and Arginase-2

Reports on the isoform selectivity of this compound for Arginase-1 (ARG1) and Arginase-2 (ARG2) show some variability. While some studies describe it as a selective arginase inhibitor glpbio.commedkoo.combiomol.commedchemexpress.commedchemexpress.com, others indicate a less pronounced or context-dependent selectivity. For instance, IC50 values for human ARG1 (1.36 µM) and ARG2 (1.26 µM) are reported to be very similar researchgate.net. Conversely, other data suggest a 10-fold stronger inhibition of ARG2 compared to ARG1 researchgate.net or a 10-fold selectivity for human type II arginase over type I rndsystems.combio-techne.com. Some literature also notes "poor specificity for the isoforms" mdpi.com. These varying results may stem from differences in assay conditions, cell types, or the specific isoforms tested. Nevertheless, this compound is recognized for its potent inhibition of both major arginase isoforms.

Comparative Analysis with Other Arginase Inhibitors

This compound is frequently compared to other established arginase inhibitors, notably NOHA and boronic acid derivatives like BEC (S-(2-boronoethyl)-L-cysteine) and ABH (2-(S)-amino-6-boronohexanoic acid).

Comparison with NOHA: this compound is approximately 40-fold more potent than NOHA in inhibiting arginase activity in various cellular models, such as murine macrophages researchgate.netcaymanchem.comglpbio.combiomol.commedchemexpress.com. A key advantage of this compound over NOHA is its lack of interaction with nitric oxide synthase (NOS) enzymes. Unlike NOHA, which can act as a substrate for NOS or inhibit its activity, this compound is neither a substrate nor an inhibitor for NOS isoforms researchgate.netnih.govnih.gov. This property makes this compound a more specific tool for investigating the distinct roles of arginase in biological pathways, particularly in contexts where the interplay between arginase and NOS is crucial researchgate.netnih.gov.

Comparison with Boronic Acid Derivatives (BEC, ABH): Boronic acid derivatives such as BEC and ABH represent a different class of arginase inhibitors. They function by binding to the manganese active site of arginase, mimicking the transition state of L-arginine hydrolysis mdpi.comacs.orgmdpi.com. While potent, these compounds have been associated with pharmacokinetic limitations and potential toxicity issues, which can constrain their therapeutic utility phcogj.commdpi.com. This compound, lacking the boronic acid moiety, offers distinct binding interactions with the arginase active site . Studies comparing these inhibitors have yielded complex results; for instance, while BEC and L-NOHA demonstrated the ability to reverse tolerance to acetylcholine (B1216132) in aortic rings, nor-NOHA's effects were less pronounced or unexpected, sometimes suggesting potential interactions with NOS despite its design nih.gov. Furthermore, BEC and L-NOHA have been observed to induce vasorelaxation through mechanisms potentially extending beyond arginase inhibition alone, raising questions about the specificity of their observed effects in certain vascular studies nih.gov. In contrast, nor-NOHA's well-defined mechanism as a specific arginase inhibitor without NOS interference makes it a preferred choice for targeted research into arginase-mediated effects.

Molecular and Cellular Mechanisms of Nor Noha Acetate Action

Cellular Responses to Arginase Inhibition by nor-NOHA Acetate (B1210297)

The inhibition of arginase activity by nor-NOHA acetate has been shown to trigger a cascade of cellular events that impact cell fate and behavior. These responses are particularly pronounced under specific environmental conditions, such as hypoxia, and affect key cellular processes like programmed cell death, proliferation, and motility.

Induction of Apoptosis in ARG2-Expressing Cells Under Hypoxia

A significant cellular response observed with this compound treatment is the induction of apoptosis, particularly in cells expressing arginase 2 (ARG2) under hypoxic conditions. Studies have demonstrated that this compound exhibits little effect on cell viability under normoxic (normal oxygen) conditions. However, when cells are exposed to hypoxia (low oxygen), this compound treatment leads to a significant, dose-dependent induction of apoptosis nih.govmedchemexpress.com.

Research involving K562 leukemic cells has provided specific data on this phenomenon. Treatment with this compound at concentrations ranging from 0.1 mM to 1 mM for 72 hours resulted in a marked increase in apoptosis under hypoxic conditions nih.govmedchemexpress.com. Notably, while this compound effectively induces apoptosis in ARG2-expressing cells under hypoxia, it has been suggested that ARG2 may not be the direct functional target responsible for this specific apoptotic effect apexbt.commdpi.com. This suggests a more complex interplay of cellular pathways activated by arginase inhibition in a low-oxygen environment.

Table 1: Effect of this compound on Apoptosis in K562 Cells Under Hypoxia

| Concentration (mM) | Incubation Time (h) | Hypoxia Condition | Apoptosis Induction |

| 0.1 | 72 | Present | Dose-dependent |

| 0.5 | 72 | Present | Dose-dependent |

| 1.0 | 72 | Present | Dose-dependent |

| (Control) | 72 | Present/Absent | Minimal |

Data compiled from nih.govmedchemexpress.com. Apoptosis induction is described as dose-dependent under hypoxic conditions.

Furthermore, this compound has been shown to inhibit the proliferation and induce apoptosis in HepG2 cells, indicating a broader role in regulating cell survival beyond specific cell types or conditions like hypoxia alone glpbio.comapexbt.comglpbio.com.

Alterations in Cell Proliferation and Migration Pathways

Beyond its impact on apoptosis, this compound significantly influences cell proliferation and migration. Arginase activity is intrinsically linked to the availability of L-arginine, a crucial amino acid for protein synthesis, cell division, and the production of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and growth mdpi.comfrontiersin.orgnih.gov. By inhibiting arginase, this compound reduces the production of L-ornithine, a precursor for polyamine synthesis, thereby potentially limiting cell proliferation mdpi.comnih.gov.

Studies have reported that this compound can inhibit the proliferation of HepG2 cells glpbio.comapexbt.comglpbio.com. Similarly, in bovine mammary epithelial cells (BMECs), supplementation with this compound led to reduced cellular proliferation glpbio.comglpbio.com. The addition of L-arginine to these cells with this compound resulted in proliferation levels comparable to those treated with this compound alone, while the addition of L-ornithine increased both casein synthesis and cellular proliferation, further supporting the role of ornithine and its downstream products in regulating these processes glpbio.comglpbio.com.

The inhibition of arginase by this compound also impacts cell migration and invasion. Specifically, this compound has been shown to inhibit the invasion and migration of HepG2 cells glpbio.comapexbt.comglpbio.com. This effect is attributed to the inhibition of arginase (Arg1), which in turn affects cellular processes that promote motility and invasion glpbio.comglpbio.com. The metabolic pathway involving arginase, L-ornithine, and polyamine production is known to promote cancer cell migration and invasion frontiersin.orgnih.gov. Consequently, the inhibition of arginase by this compound disrupts this pathway, leading to decreased migratory and invasive capabilities.

Table 2: Impact of this compound on Cell Processes in HepG2 Cells

| Cellular Process | Observed Effect of this compound | Potential Mechanistic Link |

| Apoptosis | Induced | Inhibition of Arg1 |

| Proliferation | Inhibited | Inhibition of Arg1 |

| Invasion | Inhibited | Inhibition of Arg1 |

| Migration | Inhibited | Inhibition of Arg1 |

Data compiled from glpbio.comapexbt.comglpbio.com. These effects are primarily linked to the inhibition of arginase activity.

The potency of this compound as an arginase inhibitor has been quantified across various experimental settings, highlighting its effectiveness in blocking arginase activity.

Table 3: Arginase Inhibition Potency of nor-NOHA

| Target Enzyme/System | Assay Type | Potency Metric | Value | Reference(s) |

| Rat Liver Arginase | In vitro | Ki | 0.5 μM | selleckchem.com |

| Human Arginase 1 (ARG1) | Cell-free | IC50 | 1.36 μM | researchgate.net |

| Human Arginase 2 (ARG2) | Cell-free | IC50 | 1.26 μM | researchgate.net |

| Murine Macrophages (unstim.) | In vitro | IC50 | 12 ± 5 μM | glpbio.comglpbio.comresearchgate.net |

| Aorta | In vitro | IC50 | < 1 μM | glpbio.comselleckchem.com |

Values represent typical findings and may vary based on specific experimental conditions.

Preclinical Efficacy Studies of Nor Noha Acetate in Disease Models

Investigations in In Vitro Cellular Systems

Anti-Leukemic Activity in Myeloid and Lymphoid Cell Lines

Studies have shown that nor-NOHA acetate (B1210297) exhibits anti-leukemic properties, particularly under hypoxic conditions. medchemexpress.comnih.gov Research on the K562 chronic myeloid leukemia (CML) cell line demonstrated that nor-NOHA acetate induces apoptosis in a dose-dependent manner specifically in a hypoxic environment (1.5% O2). medchemexpress.comresearchgate.netplos.org This effect was observed at concentrations ranging from 0.1 mM to 1 mM over a 72-hour period. medchemexpress.comresearchgate.netplos.org Interestingly, while this compound was found to be effective in inducing apoptosis in ARG2-expressing leukemic cells under hypoxia, further investigation revealed that its anti-leukemic activity might be independent of ARG2 inhibition, suggesting an off-target effect. nih.govnus.edu.sg

Co-treatment with this compound was also found to overcome hypoxia-mediated resistance to BCR-ABL1 kinase inhibitors like imatinib (B729) in CML cells. nih.govglpbio.com In primary chronic phase CML CD34+ cells, the combination of imatinib and this compound under hypoxic conditions led to a significant reduction in colony formation. plos.org

Table 1: Effect of this compound on K562 Cell Viability under Hypoxic Conditions

| Concentration of this compound | Duration of Treatment | Oxygen Level | Effect on Cell Viability |

|---|---|---|---|

| 0.1 mM - 1 mM | 72 hours | 1.5% O2 | Dose-dependent induction of apoptosis medchemexpress.comresearchgate.netplos.org |

Effects on Solid Tumor Cell Lines (e.g., Hepatocellular Carcinoma, Lung Carcinoma)

The preclinical efficacy of this compound has also been evaluated in solid tumor cell lines. In studies involving HepG2 hepatocellular carcinoma cells, this compound was shown to inhibit cell proliferation and induce apoptosis. glpbio.comnih.gov Furthermore, it was observed to inhibit the invasion and migration of HepG2 cells. glpbio.comnih.gov These effects were associated with the inhibition of Arginase 1 (Arg1), leading to increased expression of p53 and E-cadherin, and decreased expression of matrix metalloproteinase-2 (MMP-2). nih.gov The treatment also resulted in an increase in inducible nitric oxide synthase (iNOS) mRNA levels and a higher concentration of nitric oxide (NO). nih.gov

In the context of lung carcinoma, in vivo studies in mice have indicated that this compound can inhibit the growth of lung carcinoma implants. rndsystems.com

Table 2: Effects of this compound on HepG2 Hepatocellular Carcinoma Cells

| Effect | Associated Molecular Changes |

|---|---|

| Inhibition of cell proliferation glpbio.comnih.gov | - |

| Induction of apoptosis glpbio.comnih.gov | Increased p53 expression nih.gov |

| Inhibition of invasion and migration glpbio.comnih.gov | Decreased MMP-2 expression, Increased E-cadherin expression nih.gov |

Modulation of Endothelial Cell Function and Angiogenesis

This compound has demonstrated significant effects on endothelial cell function. It is a potent inhibitor of arginase activity in the aorta, with an IC50 of less than 1 μM. selleckchem.comnih.gov In rat models of adjuvant-induced arthritis (AIA), a condition associated with endothelial dysfunction, treatment with this compound fully restored the aortic response to acetylcholine (B1216132), indicating an improvement in endothelial function. glpbio.comnih.gov This beneficial effect was attributed to an increase in NOS activity and endothelium-derived hyperpolarizing factor (EDHF), as well as reduced superoxide anion production. glpbio.comnih.gov Furthermore, this compound treatment decreased the plasma levels of the pro-inflammatory cytokine IL-6 and vascular endothelial growth factor (VEGF) in AIA rats. selleckchem.comnih.gov

Studies on intact endothelial cells have shown that this compound dose-dependently decreases arginase activity. researchgate.net

Immunomodulatory Effects on Macrophage Phenotype and Function

This compound has been shown to modulate the phenotype and function of macrophages. In murine macrophages (RAW 264.7), treatment with this compound led to a polarization towards the M1 phenotype. nih.gov This shift is significant as M1 macrophages are typically associated with pro-inflammatory and anti-tumor responses. The treatment also resulted in increased production of nitric oxide (NO) and a reduction in the intracellular survival of Mycobacterium tuberculosis (Mtb). nih.gov

In stimulated murine macrophages, this compound acts as a potent inhibitor of arginase, which in turn influences the availability of L-arginine for nitric oxide synthase (NOS), leading to increased NO production. nih.gov Specifically, this compound is about 40-fold more potent than Nω-hydroxy-l-arginine (NOHA) in inhibiting the hydrolysis of L-arginine to L-ornithine in unstimulated murine macrophages. nih.gov

Table 3: Immunomodulatory Effects of this compound on Macrophages

| Cell Type | Effect | Mechanism |

|---|---|---|

| Murine Macrophages (RAW 264.7) | Polarization towards M1 phenotype nih.gov | - |

| Increased NO production nih.gov | Inhibition of arginase, making L-arginine more available for NOS nih.gov |

In Vivo Studies in Animal Models of Pathophysiology

Cardiovascular Disease Models: Endothelial Dysfunction and Ischemia-Reperfusion Injury

In vivo studies have highlighted the cardioprotective effects of this compound, particularly in the context of endothelial dysfunction and ischemia-reperfusion (I/R) injury.

In a rat model of myocardial I/R, treatment with this compound significantly reduced the infarct size from 79±4% of the area at risk in the control group to 39±7%. oup.comoup.comnih.gov This protective effect was found to be dependent on nitric oxide synthase (NOS) activity and the bioavailability of NO, as the effect was abolished by the administration of a NOS inhibitor (L-NMMA) or an NO scavenger (cPTIO). oup.comoup.com this compound treatment led to higher plasma levels of nitrite (B80452) and a 10-fold increase in the citrulline/ornithine ratio, indicating a shift in arginine utilization towards NOS. oup.comoup.comnih.gov

Furthermore, in patients with coronary artery disease (CAD), with and without diabetes mellitus, arginase inhibition with this compound protected against endothelial dysfunction caused by ischemia-reperfusion. plos.org In a T2DM rat model, this compound improved coronary blood flow. 2minutemedicine.com Studies in aging blood vessels have also shown that arginase is upregulated, contributing to endothelial dysfunction, and that arginase inhibitors like nor-NOHA can restore vasorelaxation. ahajournals.org

Table 4: Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion Injury

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Infarct Size (% of area at risk) | 79 ± 4% oup.comoup.comnih.gov | 39 ± 7% oup.comoup.comnih.gov |

| Plasma Nitrite Levels | - | Increased oup.comoup.comnih.gov |

Inflammatory and Immune Disorders: Arthritis and Immunosuppression

In a preclinical model of adjuvant-induced arthritis (AIA) in rats, treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) demonstrated significant effects on vascular dysfunction, a common complication in rheumatoid arthritis. nih.gov While the treatment did not alter the clinical severity of the arthritis, including ankle diameter or arthritic score, it effectively addressed the associated endothelial dysfunction. nih.gov

The administration of nor-NOHA fully restored the vasodilatory response of aortic rings to acetylcholine to the levels seen in healthy control animals. nih.gov This improvement was linked to several underlying mechanisms, including an increase in nitric oxide synthase (NOS) activity and endothelium-derived hyperpolarizing factor (EDHF), alongside a reduction in superoxide anion production. nih.gov Furthermore, nor-NOHA treatment led to a significant decrease in the plasma levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), which were elevated in the AIA rats. nih.govselleckchem.com A positive correlation was observed between elevated VEGF levels and the degree of endothelial dysfunction. nih.gov These findings suggest that arginase inhibition by nor-NOHA can ameliorate inflammation-associated endothelial dysfunction independent of the disease's articular severity. nih.gov

| Parameter | Effect of nor-NOHA Treatment in AIA Rat Model | Reference |

|---|---|---|

| Aortic Vasodilation (response to Acetylcholine) | Fully Restored to Healthy Control Levels | nih.gov |

| Nitric Oxide Synthase (NOS) Activity | Increased | nih.gov |

| Superoxide Anion Production | Reduced | nih.gov |

| Plasma Interleukin-6 (IL-6) | Significantly Decreased | nih.gov |

| Plasma Vascular Endothelial Growth Factor (VEGF) | Significantly Decreased | nih.gov |

| Arthritis Severity (Clinical Score) | Not Modified | nih.gov |

Respiratory Diseases: Allergic Airway Hyperresponsiveness and Inflammation

The role of nor-NOHA has been investigated in animal models of allergic asthma, where arginase activity is often elevated, contributing to airway pathology. physiology.orgnih.govnih.govnih.gov In a mite-induced mouse model of asthma, treatment with nor-NOHA effectively attenuated key features of the disease. physiology.orgnih.gov Specifically, it inhibited the increase in airway hyperresponsiveness (AHR) and reduced the number of eosinophils in bronchoalveolar lavage fluid. physiology.orgnih.gov

This anti-inflammatory effect was associated with a downregulation of T helper 2 (Th2) cytokines, including IL-4, IL-5, and IL-13, as well as the eosinophil-attracting chemotactants eotaxin-1 and eotaxin-2 at the mRNA level. nih.gov The treatment also decreased the accumulation of inflammatory cells and goblet cells in the bronchioles. nih.gov Mechanistically, nor-NOHA administration led to elevated levels of nitric oxide (NOx) in the lung, suggesting that by inhibiting arginase, it restores the availability of L-arginine for nitric oxide synthase (NOS), thereby promoting airway relaxation. physiology.orgnih.gov Studies in isolated guinea pig tracheae from allergen-challenged animals confirmed that nor-NOHA normalizes the hyperresponsive state by restoring NO production. nih.govnih.gov

| Parameter | Effect of nor-NOHA in Mite-Challenged Mouse Model | Reference |

|---|---|---|

| Airway Hyperresponsiveness (AHR) | Inhibited | physiology.orgnih.gov |

| Eosinophils in BAL Fluid | Reduced | physiology.orgnih.gov |

| Inflammatory Cell Accumulation | Decreased | nih.gov |

| Goblet Cell Ratio in Bronchiole | Decreased | nih.gov |

| Th2 Cytokine mRNA (IL-4, IL-5, IL-13) | Reduced | nih.gov |

| Eotaxin-1 & Eotaxin-2 mRNA | Reduced | nih.gov |

| Nitric Oxide (NOx) Levels in Lung | Elevated | physiology.orgnih.gov |

Infectious Disease Models: Leishmaniasis and Mycobacterium tuberculosis Infection

Preclinical studies have demonstrated the potential of nor-NOHA in modulating host immune responses to control intracellular pathogens like Leishmania and Mycobacterium tuberculosis.

Leishmaniasis In BALB/c mice infected with Leishmania tropica or Leishmania major, treatment with nor-NOHA delayed the development of cutaneous lesions. nih.govresearchgate.net The therapeutic effect is linked to its inhibition of arginase, an enzyme that Leishmania exploits for its growth. researchgate.net By inhibiting arginase activity, nor-NOHA increases the availability of L-arginine for the host's inducible nitric oxide synthase (iNOS), leading to enhanced production of nitric oxide (NO). researchgate.net Increased NO is a critical host defense mechanism that promotes parasite killing. nih.govresearchgate.net Studies have confirmed that nor-NOHA treatment significantly reduces arginase activity in infected mice, which correlates with increased NO levels and a significant decrease in parasite load, particularly in later stages of the infection. researchgate.net

| Parameter | Effect of nor-NOHA in Leishmania-Infected Mice | Reference |

|---|---|---|

| Cutaneous Lesion Development | Delayed | nih.govresearchgate.net |

| Arginase Activity | Significantly Reduced | researchgate.net |

| Nitric Oxide (NO) Production | Increased | researchgate.net |

| Parasite Load | Significantly Decreased | researchgate.net |

Mycobacterium tuberculosis Infection In the context of tuberculosis, arginase induction is considered a strategy used by M. tuberculosis (Mtb) to evade the host immune response. frontiersin.org In vitro studies using murine macrophages showed that nor-NOHA treatment significantly inhibited the growth of intracellular Mtb. nih.govfrontiersin.org This effect was associated with a decrease in arginase activity and a corresponding increase in NO production. nih.govfrontiersin.org Furthermore, nor-NOHA was shown to polarize macrophages toward a protective M1 phenotype, characterized by an increase in iNOS-expressing cells. nih.govnih.gov In vivo experiments in Mtb-infected Balb/c mice showed that nor-NOHA treatment reduced pulmonary arginase activity and was associated with a trend towards a lower bacterial burden in the lungs. nih.gov

| Model | Parameter | Effect of nor-NOHA Treatment | Reference |

|---|---|---|---|

| In Vitro (Mtb-Infected Murine Macrophages) | Intracellular Mtb Growth | Significantly Inhibited | nih.govfrontiersin.org |

| Arginase Activity | Decreased | nih.gov | |

| Nitric Oxide (NO) Production | Increased | frontiersin.org | |

| M1 Phenotype Polarization (iNOS+ cells) | Augmented | nih.govnih.gov | |

| In Vivo (Mtb-Infected Balb/c Mice) | Pulmonary Arginase Activity | Reduced | nih.gov |

| Pulmonary Mtb CFU | Trend Towards Reduction | nih.gov |

Oncological Models: Tumor Growth Inhibition in Xenografts

The efficacy of nor-NOHA has been evaluated in several oncological models, where it has demonstrated anti-tumor properties. rndsystems.comglpbio.com In vivo studies have shown that nor-NOHA inhibits the growth of lung carcinoma implants in mice. rndsystems.com Its anti-leukemic activity is particularly notable, as it has been shown to induce apoptosis in leukemic cells that express Arginase 2 (ARG2), an effect that is significantly more pronounced under hypoxic conditions typical of the tumor microenvironment. glpbio.commedchemexpress.comnih.govnih.gov

In models of chronic myeloid leukemia (CML), co-treatment with nor-NOHA was able to overcome hypoxia-mediated resistance to BCR-ABL1 kinase inhibitors such as imatinib. nih.govnih.gov Interestingly, while nor-NOHA's activity was first explored due to its role as an arginase inhibitor, some studies suggest its anti-leukemic effects may be independent of ARG2 inhibition, pointing to potential off-target mechanisms. nih.govnih.gov Nevertheless, in a xenograft model using K562 human leukemic cells, an arginase inhibitor demonstrated effective inhibition of tumor cell proliferation in vivo. researchgate.net

| Oncological Model | Key Finding | Reference |

|---|---|---|

| Lung Carcinoma Implants (Mice) | Inhibited Growth | rndsystems.com |

| ARG2-Expressing Leukemic Cells | Induces Apoptosis (especially under hypoxia) | medchemexpress.comnih.govnih.gov |

| Chronic Myeloid Leukemia (CML) Cells | Overcomes Hypoxia-Mediated Resistance to Imatinib | nih.govnih.gov |

| K562 Leukemia Xenograft | Inhibited Proliferation in vivo | researchgate.net |

Methodological Approaches and Experimental Considerations in Nor Noha Acetate Research

Quantitative Measurement of Arginase Activity in Biological Samples

A primary step in investigating nor-NOHA acetate (B1210297) is to confirm its inhibitory effect on arginase activity. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). caymanchem.comahajournals.org Therefore, quantifying the reduction in the rate of this reaction in the presence of nor-NOHA acetate is a direct measure of its inhibitory efficacy.

A common method involves incubating biological samples (e.g., cell lysates, tissue homogenates) with a known concentration of L-arginine. The reaction is then stopped, and the amount of urea produced is measured colorimetrically. A decrease in urea production in samples treated with this compound, compared to untreated controls, indicates arginase inhibition. nih.gov For instance, significant arginase inhibition has been observed in cell lysates of murine renal cell carcinoma cultures treated with nor-NOHA. researchgate.net

Another approach is to use radiolabeled L-arginine (e.g., L-[U-¹⁴C]arginine) and measure the formation of radiolabeled ornithine or urea via high-performance liquid chromatography (HPLC) with radiochemical detection. glpbio.comnih.gov This method offers high sensitivity and specificity for tracking the fate of L-arginine.

Table 1: Example Data from Arginase Activity Assay

| Treatment Group | Arginase Activity (nmol urea/min/mg protein) | % Inhibition |

|---|---|---|

| Control (No Inhibitor) | 150 ± 12 | N/A |

| This compound (10 µM) | 45 ± 5 | 70% |

| This compound (50 µM) | 18 ± 3 | 88% |

This table presents hypothetical data illustrating the dose-dependent inhibition of arginase activity by this compound.

Biochemical Assays for L-Arginine Pathway Metabolites (e.g., Urea, Ornithine, Citrulline, Nitrite)

By inhibiting arginase, this compound is expected to alter the concentrations of metabolites within the L-arginine pathway. Measuring these changes provides further evidence of its mechanism of action.

Urea and Ornithine: As direct products of the arginase reaction, their levels are expected to decrease with effective arginase inhibition. researchgate.net

L-arginine: As the substrate for arginase, its intracellular concentration may be restored or increased in the presence of this compound, particularly under conditions where arginase is highly active. nih.gov

Citrulline: This amino acid is a co-product of nitric oxide (NO) synthesis from L-arginine by nitric oxide synthase (NOS). By shunting L-arginine away from arginase, this compound can potentially increase its availability for NOS, leading to higher citrulline and NO production. nih.gov

Nitrite (B80452): As a stable metabolite of NO, nitrite levels in cell culture supernatants or plasma can be used as an indirect measure of NO production. researchgate.net

These metabolites can be quantified using various techniques, including colorimetric assays, enzyme-linked immunosorbent assays (ELISA), and more sophisticated methods like HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Assessment of Nitric Oxide Levels and Bioavailability in Vitro and In Vivo

A key consequence of arginase inhibition by this compound is the potential enhancement of NO production due to increased L-arginine availability for NOS. drugbank.com Assessing NO levels is therefore crucial.

In Vitro Methods:

Griess Assay: This is a common colorimetric method for measuring nitrite in aqueous solutions like cell culture media. nih.gov

NO-sensitive fluorescent dyes: These can be loaded into cells to visualize and quantify intracellular NO production using fluorescence microscopy or flow cytometry.

In Vivo Methods:

Measurement of Nitrate/Nitrite (NOx) in Plasma and Urine: In vivo, NO is rapidly oxidized to nitrite and nitrate. Measuring the total concentration of these stable metabolites provides an indication of systemic NO production. medchemexpress.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a highly specific method for detecting and quantifying NO in biological samples.

It is important to note that some studies suggest nor-NOHA can spontaneously release NO-like molecules in cell culture media, which could interfere with common NO assessment methods. nih.gov This highlights the need for careful controls and consideration of potential artifacts. nih.gov

Advanced Techniques in Cellular and Molecular Biology (e.g., CRISPR/Cas9 Applications, Flow Cytometry, LC-MS/MS Metabolomics)

Modern biological techniques provide deeper insights into the cellular and molecular effects of this compound.

CRISPR/Cas9: This gene-editing tool can be used to knock out the genes for arginase isoforms (ARG1 and ARG2). nih.govnih.gov Comparing the effects of this compound in wild-type cells versus arginase-knockout cells is a powerful strategy to confirm whether its effects are truly arginase-dependent. nih.gov In a surprising finding, one study used CRISPR/Cas9 to show that the anti-leukemic activity of nor-NOHA was independent of ARG2 inhibition, pointing to off-target effects. nih.govnih.gov

Flow Cytometry: This technique is useful for analyzing cellular responses to this compound at the single-cell level. It can be used to measure apoptosis (e.g., using Annexin V/7-AAD staining), cell viability, and the expression of intracellular proteins like iNOS and arginase-1. nih.govnih.gov

LC-MS/MS Metabolomics: This powerful analytical technique allows for the simultaneous quantification of a wide range of metabolites in a biological sample. mdpi.commdpi.com It can provide a comprehensive picture of how this compound alters the L-arginine metabolic pathway and other interconnected pathways. nih.govnih.gov This untargeted or targeted approach can reveal unexpected metabolic shifts and help identify off-target effects. researchgate.net

Table 2: Application of Advanced Techniques in this compound Research

| Technique | Application in this compound Research | Example Finding |

|---|---|---|

| CRISPR/Cas9 | Validate the on-target effect of this compound by knocking out arginase genes. | Genetic ablation of ARG2 did not alter the sensitivity of leukemic cells to this compound. nih.gov |

| Flow Cytometry | Assess cell viability, apoptosis, and protein expression in response to treatment. | This compound induced apoptosis in a dose-dependent manner under hypoxic conditions. medchemexpress.com |

| LC-MS/MS | Quantify changes in L-arginine pathway metabolites and perform broad metabolomic profiling. | Intracellular arginine levels were restored by this compound in hypoxic cells. nih.gov |

Considerations for Off-Target Effects and Non-Arginase Dependent Actions of this compound

While this compound is a potent arginase inhibitor, it is crucial to consider and investigate potential off-target effects. nih.gov As mentioned, studies using CRISPR/Cas9 have demonstrated that some biological activities of this compound, such as its anti-leukemic effects, are independent of arginase inhibition. nih.govnih.gov

Researchers must be cautious in attributing all observed effects of this compound solely to arginase inhibition. nih.gov For example, it has been reported that nor-NOHA may compete with or inhibit NOS in certain vascular tissues, an effect contrary to its expected action of increasing the substrate for NOS. nih.gov Furthermore, the spontaneous release of NO-like molecules is another non-arginase-dependent action that needs to be considered when interpreting results, especially those related to NO signaling. nih.gov

To address these considerations, experimental designs should include:

The use of multiple, structurally different arginase inhibitors to see if they produce similar effects. ahajournals.org

Direct comparison of the effects of this compound with the effects of genetic knockout or knockdown of arginase. nih.gov

Careful dose-response studies to distinguish between high-concentration off-target effects and low-concentration on-target effects.

By employing a combination of these rigorous methodological approaches, researchers can more accurately define the specific roles of arginase in health and disease and clarify the true therapeutic potential and limitations of this compound.

Structure Activity Relationship Sar and Rational Design of Arginase Inhibitors

Key Structural Features of nor-NOHA Acetate (B1210297) for Arginase Binding

The inhibitory activity of nor-NOHA acetate against arginase is dictated by specific structural features that facilitate its high-affinity binding to the enzyme's active site. X-ray crystallography and molecular modeling studies have elucidated the key interactions between nor-NOHA and the arginase active site, which is characterized by a binuclear manganese cluster essential for catalysis. nih.gov

The α-amino acid moiety of nor-NOHA is crucial for its proper orientation and anchoring within the active site. This is achieved through a network of hydrogen bonds. Specifically, the carboxylate group of nor-NOHA forms direct hydrogen bonds with the side chains of Ser137 and Asn130, while the ammonium (B1175870) group interacts with the side chain of Asp183. researchgate.net These interactions are highly conserved among amino acid-based arginase inhibitors, and any modification to this part of the molecule typically leads to a significant decrease in inhibitory activity. researchgate.net

The Nω-hydroxy-guanidinium group is another critical feature for the potent inhibition of arginase by nor-NOHA. This group mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine. The N-hydroxy group displaces the metal-bridging hydroxide (B78521) ion present in the native enzyme, directly coordinating with the two manganese ions (Mn²⁺) in the active site. frontiersin.org This interaction is fundamental to the high affinity of nor-NOHA for arginase. The shorter alkyl chain of nor-NOHA compared to its parent compound, NOHA, contributes to its increased potency. nih.gov

Molecular dynamics simulations have further revealed the dynamic nature of the interactions between nor-NOHA and the arginase active site. These studies have highlighted the role of water molecules in mediating additional hydrogen bonds between the inhibitor and the enzyme, further stabilizing the complex. researchgate.net The structural and dynamical properties of water have been shown to facilitate interactions between the active site residues and the inhibitor. researchgate.net

| Feature | Interacting Arginase Residues/Components | Type of Interaction | Reference |

| α-Carboxylate Group | Ser137, Asn130 | Direct Hydrogen Bonds | researchgate.net |

| α-Ammonium Group | Asp183 | Direct Hydrogen Bond | researchgate.net |

| Nω-Hydroxy Group | Binuclear Manganese (Mn²⁺) Cluster | Coordination, Displacement of bridging hydroxide | frontiersin.org |

| Overall Binding | Active Site Water Molecules | Water-mediated Hydrogen Bonds | researchgate.net |

Modifications and Derivatization Strategies for Enhanced Potency or Selectivity

The nor-NOHA scaffold has been the subject of various modification and derivatization strategies aimed at improving its potency, selectivity for arginase isoforms (arginase I and arginase II), and pharmacokinetic properties. These efforts are guided by the structural understanding of its binding mode.

One approach involves the substitution at the α-carbon of the amino acid backbone. The introduction of alkyl groups at this position has been explored to enhance inhibitory activity. For instance, α,α-disubstituted derivatives of similar amino acid-based inhibitors have been shown to be potent arginase inhibitors. nih.gov

Another strategy focuses on modifying the guanidinium (B1211019) group. Analogs of NOHA where the hydroxyguanidine group is replaced by a hydroxyamidine group, such as Nω-hydroxy-indospicine, have demonstrated micromolar activity against arginase. nih.gov While these initial modifications did not surpass the potency of nor-NOHA, they provided valuable SAR insights.

Furthermore, the synthesis of derivatives with altered alkyl chain lengths between the α-amino acid moiety and the guanidinium group has been investigated. The shorter chain of nor-NOHA compared to NOHA is a key factor in its enhanced inhibitory activity, suggesting that optimizing this linker region is a viable strategy for modulating potency. nih.gov

The development of isoform-selective inhibitors is a significant challenge due to the high degree of similarity in the active sites of arginase I and arginase II. While nor-NOHA itself exhibits some selectivity, with reports indicating it is more potent against arginase II, further modifications are being explored to enhance this selectivity. frontiersin.org

| Modification Strategy | Example Compound/Class | Effect on Activity | Reference |

| α-Carbon Substitution | α,α-disubstituted amino acids | Potential for increased potency | nih.gov |

| Guanidinium Group Replacement | Nω-hydroxy-indospicine (hydroxyamidine analog) | Maintained micromolar activity | nih.gov |

| Alkyl Chain Length Optimization | nor-NOHA (shorter chain than NOHA) | Increased potency | nih.gov |

Computational Approaches in Inhibitor Design and Molecular Docking Studies

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have played a pivotal role in understanding the binding of nor-NOHA to arginase and in the rational design of novel inhibitors. These approaches provide a detailed view of the enzyme-inhibitor interactions at an atomic level, guiding the design of new molecules with improved properties. researchgate.net

Molecular docking studies have been extensively used to predict the binding poses of nor-NOHA and its analogs within the arginase active site. These studies have successfully replicated the binding mode observed in crystal structures and have been instrumental in screening virtual libraries of compounds to identify new potential arginase inhibitors. researchgate.net Docking simulations help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Molecular dynamics simulations offer a more dynamic picture of the enzyme-inhibitor complex, taking into account the flexibility of both the protein and the ligand. MD simulations of the arginase-nor-NOHA complex have provided insights into the stability of the binding interactions over time and the role of solvent molecules in the active site. researchgate.net These simulations have also been used to study the conformational changes in arginase upon inhibitor binding, which can be crucial for designing inhibitors with improved affinity and selectivity.

Structure-based drug design, which combines crystallographic data with computational modeling, has been a key strategy in the development of the next generation of arginase inhibitors based on the nor-NOHA scaffold. By identifying key interactions and unoccupied pockets in the active site, medicinal chemists can design modifications to the nor-NOHA structure to enhance its binding affinity and selectivity. researchgate.net This rational, step-by-step approach, starting from early lead compounds like nor-NOHA, has been central to the progress in the field of arginase inhibitor development. nih.gov

Emerging Research Directions and Future Perspectives for Nor Noha Acetate

Unraveling Differential Roles of Arginase Isoforms in Specific Pathologies

Mammalian cells express two distinct arginase isoforms, Arginase-1 (ARG1) and Arginase-2 (ARG2), which differ in their cellular localization and regulation. nih.gov ARG1 is a cytosolic enzyme, while ARG2 is located in the mitochondria. nih.gov Research is increasingly focused on elucidating their unique roles in various diseases, a task for which nor-NOHA acetate (B1210297) serves as a critical, albeit complex, tool.

Nor-NOHA acetate has been shown to inhibit both isoforms, with some studies indicating a tenfold greater potency for ARG2 over ARG1. tocris.comfrontiersin.orgncats.io This preferential inhibition is significant in pathologies where one isoform is predominantly upregulated. For instance, in certain models of cardiovascular disease, ARG2 levels are markedly elevated in the vessel walls; the administration of nor-NOHA in these contexts has shown therapeutic benefits. ncats.io Similarly, in murine models of renal cell carcinoma where ARG2 is highly expressed, nor-NOHA has demonstrated the ability to inhibit cell proliferation. researchgate.netresearchgate.net

However, the role of nor-NOHA in isoform-specific research is nuanced. In studies of chronic myeloid leukemia (CML), ARG2 is overexpressed in hypoxic (low oxygen) conditions. nih.gov While nor-NOHA induced apoptosis in these ARG2-expressing leukemic cells, further investigation using CRISPR/Cas9 gene-editing unexpectedly revealed that its anti-leukemic activity was independent of ARG2 inhibition. nih.govnih.gov This discovery of significant "off-target" effects highlights the need for cautious interpretation when using nor-NOHA to dissect the specific functions of arginase isoforms and underscores the complexity of its biological activities. nih.govnih.gov

| Arginase Isoform | Cellular Location | Associated Pathologies | Reported Potency of nor-NOHA Inhibition | Key Research Findings |

|---|---|---|---|---|

| Arginase-1 (ARG1) | Cytosol | Tumor Microenvironment (immunosuppression) | Inhibited by nor-NOHA (Ki = 500 nM) frontiersin.orgnih.gov | Inhibition by nor-NOHA can reduce immunosuppression by myeloid-derived suppressor cells in the tumor microenvironment. |

| Arginase-2 (ARG2) | Mitochondria | Cardiovascular Disease, Renal Cell Carcinoma, Chronic Myeloid Leukemia (under hypoxia) ncats.ioresearchgate.netnih.gov | Inhibited by nor-NOHA (Ki = 50 nM), reported as 10x more potent than for ARG1 frontiersin.orgncats.ionih.gov | In CML, nor-NOHA's anti-leukemic effect was found to be independent of ARG2 inhibition, suggesting off-target mechanisms. nih.govnih.gov |

Development of Next-Generation Arginase Inhibitors Building Upon this compound Framework

The limitations of this compound, including its off-target effects and a short in vivo half-life of 15-30 minutes in rats, have spurred the development of next-generation arginase inhibitors. nih.govncats.io The chemical structure of nor-NOHA, a modified α-amino acid, serves as a foundational framework for designing new compounds with improved specificity, potency, and pharmacokinetic properties. researchgate.net

The goal is to create inhibitors that can more precisely target specific arginase isoforms or possess enhanced drug-like qualities such as oral bioavailability and longer duration of action. An example of this evolution is the development of OATD-02, a potent, orally available, dual arginase inhibitor that targets both intracellular ARG1 and ARG2. aacrjournals.orgmolecure.commolecure.com OATD-02 was developed from a rational drug design program and has demonstrated a favorable pharmacokinetic profile with low clearance and the ability to penetrate cell membranes effectively to target intracellular ARG2. aacrjournals.orgmdpi.com This compound has shown anti-tumor effects in multiple preclinical models and is advancing into clinical trials for solid tumors. molecure.commolecure.commdpi.comfirstwordpharma.com The development of such compounds, building on the knowledge gained from research with nor-NOHA, represents a significant step forward in the therapeutic application of arginase inhibition. mdpi.com

Investigating Synergistic Effects of this compound with Other Therapeutic Agents

A promising area of research is the combination of this compound with other therapeutic agents to enhance efficacy or overcome drug resistance. This is particularly evident in oncology. In preclinical studies of Chronic Myeloid Leukemia (CML), hypoxia is known to confer resistance to tyrosine kinase inhibitors (TKIs) like imatinib (B729). nih.gov Research has shown that co-treatment with this compound can overcome this hypoxia-mediated resistance. nih.govmedchemexpress.commedchemexpress.com The addition of nor-NOHA enhanced the apoptotic (cell death) effect of imatinib on CML progenitor cells under hypoxic conditions, while having minimal effect on normal cells, suggesting a favorable therapeutic window. nih.gov

This synergistic effect highlights the potential of arginase inhibitors to be used as adjunctive therapies. By modulating the tumor microenvironment or intrinsic cellular pathways, nor-NOHA can render cancer cells more susceptible to established treatments. These findings provide a strong rationale for exploring combinations of next-generation arginase inhibitors, such as OATD-02, with checkpoint inhibitors and other cancer therapies. mdpi.comfirstwordpharma.com

| Disease Model | Combined Therapeutic Agent | Observed Synergistic Effect | Potential Mechanism |

|---|---|---|---|

| Chronic Myeloid Leukemia (CML) nih.govmedchemexpress.com | Imatinib (Tyrosine Kinase Inhibitor) | Overcame hypoxia-mediated resistance to imatinib. nih.gov | Enhanced apoptosis of leukemic cells under hypoxic conditions. medchemexpress.commedchemexpress.com |

| Adjuvant-Induced Arthritis nih.gov | N/A (Proposed as add-on therapy) | Potent effect on endothelial dysfunction independent of disease severity. nih.gov | Restoration of Nitric Oxide Synthase (NOS) activity and reduction of inflammatory mediators. nih.gov |

Addressing Methodological Limitations and Optimizing this compound as a Research Tool

While this compound is a widely used research tool, it is crucial for investigators to be aware of its methodological limitations to ensure accurate interpretation of experimental data. A primary concern is the discovery of its significant off-target effects. As demonstrated in CML studies, the anti-leukemic effects of nor-NOHA were not due to the inhibition of its intended target, ARG2. nih.govnih.gov This finding necessitates caution when attributing observed biological effects solely to arginase inhibition. nih.gov

Another major technical issue is the ability of nor-NOHA to spontaneously release a nitric oxide (NO)-like molecule in cell culture media. nih.gov This occurs through a reaction with components like riboflavin (B1680620) and hydrogen peroxide, which can create experimental artifacts, particularly in studies focused on the interplay between arginase and NOS. nih.gov The unintended release of an NO-like substance can confound results and lead to misinterpretations of the role of arginase in regulating NO production. nih.gov

Furthermore, the compound's rapid in vivo clearance presents a challenge for animal studies, potentially leading to suboptimal outcomes and discrepancies between in vitro and in vivo results. researchgate.net Future research should focus on optimizing nor-NOHA as a tool by, for example, developing derivatives with a longer half-life or utilizing novel delivery systems to maintain stable concentrations in vivo. Researchers must also implement rigorous controls to account for potential off-target and NO-releasing effects.

Expanding Preclinical Applications of Arginase Inhibition in Novel Disease Areas

The therapeutic potential of arginase inhibition with nor-NOHA is being explored in a growing number of disease areas beyond its initial applications.

Infectious Diseases: In the context of pulmonary tuberculosis (TB), nor-NOHA has been shown in vitro to polarize macrophages towards a bacteria-killing M1 phenotype, increase NO production, and reduce the burden of Mycobacterium tuberculosis (Mtb). nih.gov In animal models of TB and TB/HIV co-infection, nor-NOHA treatment altered cytokine responses, suggesting a role for arginase modulators as potential host-directed therapies to augment standard antibiotic treatments. nih.govnih.gov Studies in Leishmania infection have also shown that nor-NOHA can delay disease development. nih.gov

Inflammatory and Autoimmune Diseases: In a rat model of rheumatoid arthritis, treatment with nor-NOHA fully restored endothelial function, which is often impaired in this condition. nih.gov The treatment also led to a decrease in the plasma levels of inflammatory mediators such as IL-6 and VEGF, suggesting that arginase inhibition could be a novel add-on therapy for managing the cardiovascular complications of rheumatoid arthritis. nih.gov

Ischemia-Reperfusion (I/R) Injury: Arginase inhibition has shown significant promise in protecting tissues from I/R injury, which occurs when blood supply is restored after a period of ischemia. In models of myocardial I/R, nor-NOHA treatment significantly reduced the size of the infarct (tissue death). oup.comoup.com This cardioprotective effect is linked to a shift in L-arginine metabolism towards the NOS pathway, thereby increasing the bioavailability of protective NO. oup.comoup.com Similarly, nor-NOHA has been shown to reduce liver damage in models of hepatic I/R injury. physiology.orgresearchgate.netnih.gov

These expanding preclinical applications underscore the multifaceted role of arginase in health and disease and highlight the broad therapeutic potential of inhibitors like this compound and its next-generation successors.

Q & A

What is the mechanism of arginase inhibition by nor-NOHA acetate, and how does it differ from other arginase inhibitors?

Answer: this compound acts as a reversible, selective inhibitor of arginase by competitively binding to the enzyme’s manganese cluster in its active site . Unlike non-selective inhibitors (e.g., L-Norvaline), it does not interfere with nitric oxide synthase (NOS) activity, making it ideal for studies requiring precise modulation of the urea cycle without confounding NO pathway effects . Methodologically, validate its selectivity using arginase-specific activity assays (e.g., urea quantification) and compare with NOS activity in parallel experiments .

How should researchers design experiments to study this compound’s anti-leukemic activity under hypoxia?

Answer: Hypoxia upregulates ARG2 expression , a key target of this compound . To model this:

- Use leukemia cell lines (e.g., HepG2) cultured in hypoxia chambers (1–2% O₂).

- Measure apoptosis via Annexin V/PI staining or caspase-3 activation assays .

- Include normoxic controls to confirm hypoxia-specific effects.

- Validate ARG2 expression via qPCR or Western blot .

What methodologies are recommended to resolve discrepancies in reported CAS numbers for this compound?

Answer: Conflicting CAS numbers (e.g., 1140844-63-8 vs. 189302-40-7) may arise from supplier variations. To address this:

- Cross-reference Certificate of Analysis (CoA) from vendors (e.g., APExBIO, TargetMol) .

- Perform HPLC-MS to verify molecular weight (296.28 g/mol) and purity (≥97%) .

- Use standardized buffers (e.g., PBS) to mitigate batch-specific solubility differences .

How can this compound be applied in studying microbial pathogenesis, such as Talaromyces marneffei?

Answer: this compound inhibits fungal proliferation independent of macrophage activity, suggesting direct arginase-mediated effects . For microbial studies:

- Use macrophage-free cultures to isolate fungal arginase pathways.

- Measure fungal growth via CFU assays and correlate with arginase activity (e.g., urea release).

- Combine with genetic knockdown (e.g., siRNA for ARG2) to confirm mechanistic specificity .

What in vivo models are suitable for evaluating this compound’s role in endothelial dysfunction?

Answer: Rat adjuvant-induced arthritis (AIA) models are well-established:

- Administer this compound intravenously (dosage: 10–20 mg/kg) .

- Assess endothelial function via aortic ring relaxation assays in response to acetylcholine.

- Quantify plasma biomarkers (e.g., IL-6, VEGF) and superoxide anion levels to monitor oxidative stress .

How should researchers optimize this compound storage to ensure experimental reproducibility?

Answer: Due to its hygroscopic nature:

- Store lyophilized powder at –20°C in desiccated containers .

- Prepare fresh solutions in DMSO or PBS; avoid repeated freeze-thaw cycles.

- For long-term stability, aliquot solutions and store at –80°C for ≤2 years .

What advanced techniques can quantify this compound’s IC₅₀ in arginase inhibition assays?

Answer:

- Use purified arginase (e.g., rat liver extract) and measure urea production via colorimetric assays (e.g., diacetyl monoxime method) .

- Generate dose-response curves (0.1–100 µM) and calculate IC₅₀ using software (e.g., GraphPad Prism).

- Compare with reference inhibitors (e.g., L-Norvaline, IC₅₀ ~3.7749 µg/mL) to benchmark potency .

How does this compound synergize with nitric oxide (NO) donors in metabolic studies?

Answer: this compound increases NO bioavailability by reducing arginase-mediated arginine depletion . For synergy studies:

- Co-treat cells with NO donors (e.g., sodium nitroprusside) and measure NO levels (Griess assay).

- Use siRNA knockdown of ARG1/2 to isolate pathway crosstalk.

- Monitor metabolic outputs (e.g., ATP/ADP ratios) to assess energy homeostasis .

What controls are critical when assessing this compound’s isoform specificity (ARG1 vs. ARG2)?

Answer:

- Use isoform-specific inhibitors (e.g., ABH for ARG1, nor-NOHA for ARG2) in parallel experiments .

- Employ gene-edited cell lines (e.g., ARG1-KO or ARG2-KO) .

- Validate via immunoprecipitation-Western blot to confirm target engagement .

How can researchers address contradictory data on this compound’s anti-inflammatory effects in arthritis models?

Answer: While this compound restores endothelial function in AIA rats, it does not reduce arthritis severity . To reconcile this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.